- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoestersTetrahedron, 2015, 71(50), 9388-9395,
Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate structure
Nom du produit:Ethyl p-toluate
Numéro CAS:94-08-6
Le MF:C10H12O2
Mégawatts:164.201083183289
MDL:MFCD00009117
CID:34730
PubChem ID:24850416
Ethyl p-toluate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 4-methylbenzoate
- ETHYL 4-TOLUATE
- ETHYL P-METHYLBENZOATE
- ETHYL P-TOLUATE
- 4-METHYLBENZOIC ACID ETHYL ESTER
- Benzoic acid, 4-methyl-, ethyl ester
- p-Toluylic acid, ethyl ester
- PTE-ESTER
- 4-Methylbenzoesaeureethylester
- ETHYL-p-TOLUATE
- p-Toluic acid ethyl ester
- 4-methyl-benzoic acid ethyl ester
- ETHYL PARA TOLUATE
- XUF0SQ8L2J
- NWPWRAWAUYIELB-UHFFFAOYSA-N
- Ethyl4-methylbenzoate
- Ethyl P-methyl Benzoate
- PubChem15489
- Ethyl 4-methyl-benzoate.
- 4-Methylbenzoic acid ethyl
- p-Toluic acid, ethyl ester
- DSSTox_RID_82745
- DSSTox_CID_28186
- DSSTox_GSID_48211
- p-Toluyli
- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
- 4-Methyl-1-benzoic acid ethyl ester
- NSC 24767
- Ethyl p-toluate
-
- MDL: MFCD00009117
- Piscine à noyau: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- La clé Inchi: NWPWRAWAUYIELB-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(C)=CC=1)OCC
- BRN: 1863756
Propriétés calculées
- Qualité précise: 164.08373g/mol
- Charge de surface: 0
- XLogP3: 2.9
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 164.08373g/mol
- Masse isotopique unique: 164.08373g/mol
- Surface topologique des pôles: 26.3Ų
- Comptage des atomes lourds: 12
- Complexité: 146
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Liquide incolore ou jaune pâle
- Dense: 1.025 g/mL at 25 °C(lit.)
- Point de fusion: Not available
- Point d'ébullition: 232°C
- Point d'éclair: Température Fahrenheit: 210.2°f
Degrés Celsius: 99 ° C - Indice de réfraction: n20/D 1.508(lit.)
- Le PSA: 26.30000
- Le LogP: 2.17170
- Merck: 3840
- Pression de vapeur: 0.0±0.4 mmHg at 25°C
Ethyl p-toluate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S23-S24/25
- Terminologie du risque:R36/37/38
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl p-toluate Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Ethyl p-toluate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-25g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 25g |
¥52 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047069-100g |
Ethyl 4-methylbenzoate |
94-08-6 | 98% | 100g |
¥107.00 | 2024-04-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 172693-250ML |
Ethyl p-toluate |
94-08-6 | 250ml |
¥1710.2 | 2023-12-10 | ||
eNovation Chemicals LLC | Y1043323-500g |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 500g |
$80 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |
Ethyl p-toluate |
94-08-6 | 99% | 25g |
¥82.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |
Ethyl p-toluate |
94-08-6 | 97% | 10g |
¥27 | 2024-07-19 | |
Cooke Chemical | A3941612-500G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 500g |
RMB 583.20 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808716-1kg |
Ethyl 4-methylbenzoate |
94-08-6 | 97% | 1kg |
1,218.00 | 2021-05-17 | |
Cooke Chemical | A3941612-10G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 10g |
RMB 35.20 | 2025-02-20 | |
Cooke Chemical | A3941612-25G |
Ethyl 4-methylbenzoate |
94-08-6 | 99% | 25g |
RMB 63.20 | 2025-02-20 |
Ethyl p-toluate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ; 30 h, 65 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3Advanced Synthesis & Catalysis, 2006, 348(6), 686-690,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) , Carbon nitride (C3N4) ; 12 h, rt
Référence
- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of AldehydesChemistrySelect, 2017, 2(12), 3437-3443,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 30 min, rt; 8 h, 80 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent DyeJournal of Fluorescence, 2021, 31(6), 1645-1664,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Référence
- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophilesSulfur Letters, 1990, 11(4-5), 177-84,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 8 h, 90 °C
Référence
- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc ReagentsAngewandte Chemie, 2011, 50(21), 4901-4904,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ; 3 h, 1 atm, 70 °C
Référence
- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amidesRSC Advances, 2014, 4(73), 38986-38999,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ; 12 h, rt
Référence
- Organocatalyzed Anodic Oxidation of AldehydesJournal of the American Chemical Society, 2012, 134(30), 12374-12377,
Synthetic Routes 9
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sulfonyl fluoride , Diisopropylethylamine Solvents: 1,2-Dichloroethane ; 5 h, rt
Référence
- Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols atSynthesis, 2019, 51(20), 3901-3907,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water , 1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ; 4 h, 50 °C
Référence
- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]RSC Advances, 2015, 5(32), 24936-24943,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ; rt; 24 h, 145 - 155 °C
Référence
- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and ChloridesJournal of the American Chemical Society, 2009, 131(16), 5738-5739,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ; 10 h, 3 bar, 100 °C
Référence
- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ; rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C
Référence
- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditionsGreen Chemistry, 2018, 20(11), 2465-2471,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt → reflux; 6 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
- Improved process of ethyl p-methylbenzoate esterification synthesisShandong Huagong, 2004, 33(2), 12-13,
Synthetic Routes 20
Ethyl p-toluate Raw materials
- Ethyl 4-bromobenzoate
- 4-Methylbenzaldehyde
- Benzeneacetaldehyde,4-methyl-a-oxo-
- Methyl p-Toluate
- 4-Methylbenzoic acid
- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)
- p-Toluoyl chloride
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE
- Chloro(Methyl)Zinc
- 4-Methylpropiophenone
- Potassium Ethoxy(oxo)acetate
Ethyl p-toluate Preparation Products
Ethyl p-toluate Littérature connexe
-
1. Proceedings of the Chemical Society, Vol. 20, Nos. 274–287, January–December 1904
-
2. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolitesKeith Smith,Gamal A. El-Hiti,Mark E. W. Hammond,Dawoud Bahzad,Zhaoqiang Li,Christophe Siquet J. Chem. Soc. Perkin Trans. 1 2000 2745
-
3. LXIV.—Experiments on the synthesis of the terpenes. Part II. Synthesis of Δ3-p-menthenol(8), Δ3.8(9)-p-menthadiene, p-menthanol(8), Δ8(9)-p-menthene, and p-menthaneWilliam Henry Perkin,Samuel Shrowder Pickles J. Chem. Soc. Trans. 1905 87 639
-
4. 168. The activation energy of organic reactions. Part III. The kinetics of acid hydrolysis of estersE. W. Timm,C. N. Hinshelwood J. Chem. Soc. 1938 862
-
Daniele Ragno,Olga Bortolini,Pier Paolo Giovannini,Alessandro Massi,Salvatore Pacifico,Anna Zaghi Org. Biomol. Chem. 2014 12 5733
Classification associée
- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués esters de l'acide benzoïque
- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués acides benzoïques et dérivés esters de l'acide benzoïque
- Solvants et chimiques organiques Composés organiques Acides/esters
94-08-6 (Ethyl p-toluate) Produits connexes
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- 89-71-4(Methyl o-toluate)
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- 1679-64-7(Mono-Methyl terephthalate)
- 120-51-4(Benzyl benzoate)
- 93-97-0(Benzoic anhydride)
- 99-36-5(Methyl 3-methylbenzoate)
- 140-11-4(Benzyl acetate)
- 2229532-58-3(tert-butyl N-2-(4-tert-butylphenyl)-1-oxopropan-2-ylcarbamate)
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